methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
Methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound that belongs to the class of furo[3,2-c]pyran derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-c]pyran ring system fused with a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
The synthesis of methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves several steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate then undergoes cyclization and oxidation reactions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide .
Chemical Reactions Analysis
Methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles.
Cycloaddition: The furo[3,2-c]pyran ring system can participate in cycloaddition reactions, forming complex polycyclic structures.
Scientific Research Applications
Methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: This compound has a similar pyran ring system but with different substituents, leading to distinct chemical and biological properties.
N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide: Another related compound with a benzamide group, which may exhibit different reactivity and biological activities.
Properties
Molecular Formula |
C18H18O7 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C18H18O7/c1-9-7-13-15(17(19)24-9)14(16(25-13)18(20)23-4)10-5-6-11(21-2)12(8-10)22-3/h5-8,14,16H,1-4H3 |
InChI Key |
QPXMBIHTHWEXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)O1 |
Origin of Product |
United States |
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